Product packaging for 8-Aminoquinazoline-2,4(1H,3H)-dione(Cat. No.:)

8-Aminoquinazoline-2,4(1H,3H)-dione

Cat. No.: B8056773
M. Wt: 177.16 g/mol
InChI Key: RJXDXHHYZRBCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Aminoquinazoline-2,4(1H,3H)-dione (CAS 1379309-59-7) is a synthetically accessible quinazoline derivative of significant interest in medicinal chemistry and drug discovery. This compound features the quinazoline-2,4(1H,3H)-dione scaffold, a nitrogen-containing heterocycle recognized as a privileged structure in the development of pharmacologically active agents . The core scaffold is a component in several U.S. FDA-approved pharmaceuticals and is known for its diverse biological activities . The primary research value of this 8-amino-substituted analogue lies in its potential as a key intermediate for the synthesis of novel compounds with targeted biological properties. Quinazoline-2,4(1H,3H)-dione derivatives have been extensively investigated as fluoroquinolone-like inhibitors of bacterial enzymes, specifically bacterial gyrase and DNA topoisomerase IV . These enzymes are critical for bacterial DNA replication, making their inhibitors potent antibacterial agents. Research indicates that modifying the quinazoline-dione ring at the 1- and 3-positions can lead to significant antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, offering a pathway to address growing bacterial resistance problems . Beyond antimicrobial applications, the quinazoline-2,4(1H,3H)-dione scaffold possesses a broad spectrum of other pharmacological activities, including anticancer, antimalarial, anticonvulsant, anti-inflammatory, and anti-diabetic effects . The presence of the amino group at the 8-position provides a versatile handle for further chemical functionalization, allowing researchers to explore structure-activity relationships and develop novel derivatives for various therapeutic targets. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B8056773 8-Aminoquinazoline-2,4(1H,3H)-dione

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-amino-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,9H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXDXHHYZRBCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 8 Aminoquinazoline 2,4 1h,3h Dione Derivatives

Chemical Transformations Involving the Amino Functionality at Position 8

The primary amino group at the 8-position of the quinazoline-2,4(1H,3H)-dione ring is a key site for derivatization, enabling the introduction of a wide range of functional groups and the construction of novel molecular architectures.

Derivatization via Amine Reactions (e.g., Schiff Base Formation, Acylation)

The nucleophilic nature of the 8-amino group allows for facile reaction with electrophilic reagents. One common transformation is the formation of Schiff bases (imines) through condensation with aldehydes and ketones. This reaction typically proceeds by nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. For instance, derivatives of 3-amino-2-phenyl-(3H)-quinazolin-4-one readily react with various aromatic aldehydes (such as salicylaldehyde, piperonal, and vanillin) and ketones (including acetophenone (B1666503) and its substituted analogues) to form the corresponding Schiff bases. sifisheriessciences.com This reactivity is analogous to that expected for 8-aminoquinazoline-2,4(1H,3H)-dione. The formation of Schiff bases from the related 8-aminoquinoline (B160924) with aldehydes like 2-hydroxy naphthaldehyde and ortho-vanillin further supports the feasibility of this transformation on the this compound scaffold. nih.gov

Acylation of the 8-amino group is another important derivatization strategy, allowing for the introduction of amide functionalities. This can be achieved by reacting the aminoquinazoline with acylating agents such as acyl chlorides or anhydrides. For example, the acylation of 3-amino-4(3H)-quinazolinones has been reported, suggesting a similar reactivity for the 8-amino analogue. researchgate.net The synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives from the corresponding amine demonstrates a typical acylation reaction that can be envisaged for this compound.

Reaction TypeReactantsProduct TypeAnalogous System Studied
Schiff Base FormationThis compound + Aldehyde/KetoneImine (Schiff Base)3-Amino-2-phenyl-(3H)quinazolin-4-one sifisheriessciences.com
AcylationThis compound + Acyl chloride/Anhydride (B1165640)Amide3-Amino-4(3H)-quinazolinones researchgate.net

Nucleophilic Substitutions and Rearrangement Reactions (e.g., Dimroth Rearrangement)

The amino group at position 8 can participate in nucleophilic substitution reactions, although this is less common than derivatization. More significant are rearrangement reactions, such as the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic nitrogen atoms. nih.govwikipedia.org This rearrangement is well-documented for various nitrogen-containing heterocycles, including quinazolines and triazoles. wikipedia.orgscilit.comnuph.edu.uabeilstein-journals.orgresearchgate.net

The Dimroth rearrangement typically proceeds through a ring-opening and subsequent ring-closing mechanism. wikipedia.org In the context of an 8-aminoquinazoline derivative, this could potentially lead to the formation of a new heterocyclic system. The reaction can be influenced by factors such as pH and the nature of substituents on the heterocyclic ring. nuph.edu.ua While specific examples involving this compound are not extensively reported, the general principles of the Dimroth rearrangement suggest its potential as a transformation pathway for this class of compounds.

Reactions at the Dione (B5365651) Carbonyl Groups (C2 and C4)

The carbonyl groups at the C2 and C4 positions of the quinazoline-2,4(1H,3H)-dione ring are susceptible to nucleophilic attack, providing opportunities for further functionalization and modification of the pyrimidine (B1678525) portion of the molecule.

Condensation Reactions with Amines or Hydrazines

The carbonyl groups can undergo condensation reactions with nucleophiles such as amines and hydrazines. For example, the reaction of quinazoline-2,4(1H,3H)-diones with hydrazine (B178648) hydrate (B1144303) can lead to the formation of hydrazide derivatives. nih.gov Specifically, 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) has been synthesized through the hydrazinolysis of the corresponding diacetate. nih.gov This reactivity suggests that the carbonyl groups of this compound could similarly react with hydrazine to form hydrazone or hydrazide derivatives, which can serve as versatile intermediates for the synthesis of other heterocyclic systems. researchgate.net

Reduction Reactions of Carbonyls

The carbonyl groups of the dione system can be selectively reduced. For instance, the reduction of 3-aminoquinoline-2,4-diones with sodium borohydride (B1222165) has been shown to stereoselectively yield cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. eurjchem.com This indicates that the C4-carbonyl is preferentially reduced to a hydroxyl group. It is plausible that this compound would undergo a similar reduction, affording the corresponding 8-amino-4-hydroxy-3,4-dihydroquinazolin-2(1H)-one. The use of sodium borohydride for the reduction of carbonyls is a well-established method. rsc.orgnih.govnih.govrsc.orgvu.nl

Reaction TypeReactantReagentProduct TypeAnalogous System Studied
CondensationQuinazoline-2,4(1H,3H)-dione derivativeHydrazine hydrateHydrazide derivative2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) nih.gov
Reduction3-Aminoquinoline-2,4-dioneSodium borohydridecis-3-Amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-one3-Aminoquinoline-2,4-diones eurjchem.com

Ring Modification and Annulation Reactions of the Quinazoline (B50416) Scaffold

The this compound core can serve as a template for the construction of more complex, fused heterocyclic systems through ring modification and annulation reactions.

One notable example is the synthesis of thiazole-fused quinazolinones. Starting from 8-amino-3-benzylquinazolin-4(3H)-one, a linear thiazolo[5,4-g]quinazolin-8-one derivative can be prepared. nih.gov This transformation involves the reaction of the 8-amino group with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) to form an intermediate which then undergoes intramolecular cyclization to yield the fused thiazole (B1198619) ring. nih.govresearchgate.net This methodology provides a route to novel, linear polycyclic systems. scilit.comresearchgate.net

Furthermore, the quinazoline scaffold can be incorporated into larger heterocyclic structures such as pyrimido[4,5-b]quinolines. The synthesis of these compounds can be achieved through various synthetic strategies, often involving the construction of the pyrimidine ring onto a pre-existing quinoline (B57606) core. nih.govnih.govrsc.orgresearchgate.netresearchgate.net The presence of the 8-amino group on the quinazoline-2,4(1H,3H)-dione provides a handle for initiating such annulation reactions, potentially leading to the formation of novel tetracyclic systems with diverse biological activities.

Reaction TypeStarting MaterialKey Reagent/ReactionProduct TypeReference
Thiazole Annulation8-Amino-3-benzylquinazolin-4(3H)-oneAppel's SaltThiazolo[5,4-g]quinazolin-8-one nih.gov
Pyrimidine AnnulationQuinoline derivativesMulticomponent reactionsPyrimido[4,5-b]quinoline nih.govnih.govrsc.org

Molecular and Biochemical Mechanistic Investigations of Quinazoline 2,4 1h,3h Dione Derivatives

Investigation of Enzyme Inhibition Profiles

The biological activity of quinazoline-2,4(1H,3H)-dione derivatives is often attributed to their ability to inhibit specific enzymes involved in critical cellular processes. The following sections detail the research findings on their inhibition profiles against several key enzymes.

Derivatives of the quinazoline (B50416) scaffold are well-known as protein kinase inhibitors. researchgate.net The 4-aminoquinazoline core, in particular, is present in several FDA-approved anticancer drugs that target kinases. researchgate.netnih.gov Research has been extended to quinazoline-2,4(1H,3H)-dione derivatives to explore their potential as kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

The dual inhibition of c-Met and VEGFR-2 tyrosine kinases is a promising strategy to overcome therapeutic resistance. nih.gov In this context, a series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were designed and synthesized. nih.gov Molecular docking studies of these derivatives revealed binding modes similar to the known inhibitor cabozantinib. nih.gov For instance, certain compounds demonstrated hydrogen bonding with the highly conserved residue Asp1046 in the hinge region of VEGFR-2's ATP binding site. nih.gov Another compound showed hydrogen bonding with both Glu885 and Asp1046. nih.gov The cytotoxic activity of these compounds was evaluated against the HCT-116 colorectal cancer cell line, with some derivatives exhibiting significant inhibitory activity. nih.gov

Another study focused on S-alkylated quinazolin-4(1H)-ones as dual EGFR/VEGFR-2 kinase inhibitors. rsc.org While not the specific 8-amino-2,4-dione, this research highlights the potential of the broader quinazolinone class. The most active compounds from this series showed potent inhibition against both kinases, with IC50 values in the low micromolar range. rsc.org

Compound IDTarget KinaseIC50 (µM)Cell LineReference
2c c-Met/VEGFR-20.052-0.084- nih.gov
4b c-Met/VEGFR-20.052-0.084- nih.gov
4e c-Met/VEGFR-20.052-0.084HCT-116 nih.govnih.gov
3e VEGFR-2/c-Met0.083 / 0.048HCT-116 nih.gov
18d VEGFR-20.340- nih.gov

This table presents a selection of quinazoline-2,4(1H,3H)-dione derivatives and their reported inhibitory activities against VEGFR-2.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition:

The quinazoline core is a well-established pharmacophore for EGFR inhibitors. researchgate.net A series of 6-arylureido-4-anilinoquinazoline derivatives were designed and showed promising EGFR inhibitory activities, with IC50 values ranging from 11.66 to 867.1 nM. frontiersin.org While these are not 8-aminoquinazoline-2,4(1H,3H)-diones, they underscore the potential of the quinazoline scaffold for EGFR inhibition. frontiersin.org

PARP inhibitors have emerged as a significant therapeutic strategy for cancers with deficiencies in DNA repair mechanisms. nih.gov Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent PARP-1 and PARP-2 inhibitors. rsc.orgresearchgate.net

One study reported a series of derivatives bearing a 3-amino pyrrolidine (B122466) moiety. rsc.orgresearchgate.net These compounds exhibited IC50 values against PARP-1 in the nanomolar range (10⁻⁹ M) and against PARP-2 in the sub-micromolar range (10⁻⁸ M). rsc.orgresearchgate.net The co-crystal structure of one of the potent compounds complexed with PARP-1 revealed a unique binding mode. rsc.org

Another series of quinazoline-2,4(1H,3H)-dione derivatives with an N-substituted piperazinone moiety also demonstrated highly potent PARP-1/2 inhibition. nih.gov One particular compound from this series, Cpd36, showed remarkable enzymatic activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov The crystal structures of this compound in complex with PARP-1 and PARP-2 provided insights into its binding features. nih.gov

Furthermore, research into selective PARP-2 inhibitors led to the discovery of a novel series of quinazoline-2,4(1H,3H)-dione derivatives. nih.gov Compound 11a from this series was identified as a potent and selective PARP-2 inhibitor with an IC50 of 11.5 nM for PARP-2 and 467 nM for PARP-1, resulting in a selectivity of over 40-fold. nih.gov

Compound IDTargetIC50Reference
Compound 10 PARP-1/2PARP-1: 10⁻⁹ M level, PARP-2: 10⁻⁸ M level rsc.orgresearchgate.net
Compound 11 PARP-1/2PARP-1: 10⁻⁹ M level, PARP-2: 10⁻⁸ M level rsc.orgresearchgate.net
Cpd36 PARP-10.94 nM nih.gov
Cpd36 PARP-20.87 nM nih.gov
Compound 11a PARP-1467 nM nih.gov
Compound 11a PARP-211.5 nM nih.gov

This table summarizes the PARP inhibitory activity of selected quinazoline-2,4(1H,3H)-dione derivatives.

Quinazoline derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes crucial for nucleotide biosynthesis.

Dihydrofolate Reductase (DHFR) Inhibition:

Two series of quinazolinone derivatives were designed and synthesized as DHFR inhibitors. nih.gov One of the most potent compounds, 3e, inhibited human DHFR with an IC50 value of 0.527 µM, compared to methotrexate (B535133) (IC50 = 0.118 µM). nih.gov This compound also demonstrated potent cytotoxic activity against the CCRF-CEM leukemia cell line. nih.gov

Thymidylate Synthase (TS) Inhibition:

Research on nonclassical quinazolines as TS inhibitors has been conducted. nih.gov Two series of compounds, 10-propargyl-5,8-dideazafolic acid derivatives and their 2-desamino analogues, were synthesized and evaluated. nih.gov The 2-amino derivatives were generally potent inhibitors of L1210 TS, with IC50 values in the micromolar range. nih.gov The 2-desamino compounds also showed significant, though diminished, TS inhibition. nih.gov These studies indicate that the glutamate (B1630785) moiety typical of classical antifolates is not an absolute requirement for potent TS inhibition. nih.gov

Currently, there is a lack of specific research in the public domain focusing on the interaction of 8-Aminoquinazoline-2,4(1H,3H)-dione derivatives with the Sphingosine-1-Phosphate Receptor 2 (S1P2).

HIV RNase H Inhibition:

While research has been conducted on pyrimidine-2,4-dione derivatives as inhibitors of HIV reverse transcriptase-associated RNase H, specific studies on this compound for this target are not prominently available. nih.govnih.gov The development of RT-associated RNase H inhibitors is considered a valuable strategy for new anti-HIV therapies. nih.gov

HIV Integrase Inhibition:

There is currently no specific information available in the searched literature regarding the investigation of this compound derivatives as HIV integrase inhibitors.

The HCV NS5B polymerase is a key target for the development of direct-acting antiviral agents. nih.govwikipedia.org A series of novel 1-substituted phenyl-4(1H)-quinazolinone and 2-methyl-1-substituted phenyl-4(1H)-quinazolinone derivatives have been synthesized and evaluated for their activity against HCV. nih.gov Two compounds, 11a and 11b, showed significant activity against HCV genotype 1b with EC50 values of 0.984 µM and 1.38 µM, respectively. nih.gov These compounds exhibited high selectivity indices, making them promising candidates for further development. nih.gov

Another study focused on 3-hydroxyquinazoline-2,4(1H,3H)-diones as metal ion chelators with potent anti-HCV activities. mdpi.com It was found that C-6 or C-7 aryl substituents on the quinazolinedione parent nucleus were beneficial for improving HCV inhibitory activity. mdpi.com Thermal shift assays suggested that these compounds could inhibit HCV replication by binding to the NS5B protein. mdpi.com

Compound IDTargetEC50 (µM)GenotypeReference
11a HCV NS5B0.9841b nih.gov
11b HCV NS5B1.381b nih.gov

This table shows the anti-HCV activity of selected quinazolinone derivatives.

4-Hydroxyphenylpyruvate Dioxygenase Inhibition Studies

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in tyrosine catabolism and has been identified as a significant target for the development of herbicides. nih.govnih.gov Research into HPPD inhibitors has led to the exploration of various chemical scaffolds, including quinazoline-2,4-dione derivatives.

A series of novel triketone-containing quinazoline-2,4-dione derivatives were designed and synthesized to target HPPD. nih.gov In vitro and greenhouse experiments revealed that several of these analogues exhibit potent HPPD inhibitory activity and promising broad-spectrum herbicidal effects. nih.gov For instance, compound 11h , 1-ethyl-6-(2-hydroxy-6-oxocyclohex-1-enecarbonyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione, demonstrated a high potency with a Ki value of 0.005 µM, which is approximately twice as potent as the commercial herbicide mesotrione. nih.gov Further studies indicated that compounds 11d and 11h displayed strong post-emergent herbicidal activity at low application rates and showed good safety profiles for crops like maize and wheat. nih.gov

In a different study, a ring-expansion strategy was employed to create novel pyrazole-quinazoline-2,4-dione hybrids as HPPD inhibitors. nih.govacs.org One of the synthesized compounds, 9bj (3-(2-chlorophenyl)-6-(5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonyl)-1,5-dimethylquinazoline-2,4(1H,3H)-dione), showed excellent potency against Arabidopsis thaliana HPPD (AtHPPD) with an IC50 value of 84 nM. nih.govacs.org This was significantly more potent than the known inhibitors pyrasulfotole (B166964) and mesotrione. nih.govacs.org X-ray crystallography of the AtHPPD-9bj complex revealed that the inhibitor engages in bidentate chelation with the active site metal ion and forms π-π stacking interactions with key phenylalanine residues, a common binding mode for HPPD inhibitors. nih.govacs.org

While these studies did not specifically investigate this compound, they establish the quinazoline-2,4-dione core as a viable scaffold for developing potent HPPD inhibitors. The electronic and steric properties of substituents on the quinazoline ring are crucial for activity, suggesting that an 8-amino substitution could modulate the inhibitory potential.

CompoundTargetIC50/KiPotency Comparison
11h HPPDKi = 0.005 µM~2x more potent than mesotrione
9bj AtHPPDIC50 = 84 nM~16x more potent than pyrasulfotole, ~2.7x more potent than mesotrione
Mesotrione HPPD/AtHPPDKi = 0.013 µM / IC50 = 226 nMReference
Pyrasulfotole AtHPPDIC50 = 1359 nMReference

Receptor Binding and Ligand Interaction Studies

The interaction of quinazoline-2,4(1H,3H)-dione derivatives with various biological receptors and enzymes has been a subject of extensive research, leading to the development of targeted therapeutic agents.

In the realm of oncology, derivatives of this scaffold have been investigated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling. One study focused on the design of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. nih.gov Compounds 4b and 4e from this series showed significant inhibitory activity against both c-Met and VEGFR-2. nih.gov Molecular docking studies revealed that these compounds bind to the active sites of both kinases in a manner similar to the established inhibitor cabozantinib, forming hydrogen bonds with key conserved aspartate residues in the hinge region of the kinases. nih.gov

Another area of investigation is the inhibition of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety were designed as PARP-1/2 inhibitors. rsc.org Compounds 10 and 11 from this series were identified as potent inhibitors, with IC50 values against PARP-1 in the nanomolar range. rsc.org The co-crystal structure of compound 11 complexed with PARP-1 revealed a unique binding mode, providing a structural basis for its inhibitory activity. rsc.org

Furthermore, quinazoline-2,4(1H,3H)-dione derivatives have been explored as antibacterial agents by targeting bacterial gyrase and DNA topoisomerase IV. nih.gov Although specific binding interactions were not detailed, the study suggests a fluoroquinolone-like mechanism of action. nih.gov

These studies, while not specific to this compound, highlight the versatility of the quinazoline-2,4(1H,3H)-dione scaffold in binding to a diverse range of protein targets, including enzymes and receptors critical in various diseases. The nature and position of substituents on the quinazoline ring play a pivotal role in determining the binding affinity and selectivity.

Cellular Pathway Modulation Studies (in vitro models)

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. A study on 5,8-disubstituted quinazolines identified a synthetic analog, LJK-11 , as a novel mitotic blocker that functions by inhibiting microtubule polymerization. plos.org This compound effectively inhibited the growth of various tumor cell lines by preventing the formation of the mitotic spindle, leading to cell cycle arrest in the early phase of mitosis. plos.org In vitro analysis confirmed that LJK-11 directly inhibits the polymerization of tubulin. plos.org The study of LJK-11 is particularly relevant as it demonstrates that substitution at the 8-position of the quinazoline core can confer potent anti-microtubule activity. plos.org

Other studies have also implicated quinazolinone derivatives in the modulation of tubulin polymerization. An investigation into 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones revealed that certain analogues, such as 39 , 64 , and 65 , inhibit tubulin polymerization, leading to broad-spectrum cytotoxicity against a panel of human cancer cell lines. rsc.org

The ability of quinazoline-2,4(1H,3H)-dione derivatives to modulate the cell cycle is a key aspect of their anticancer activity. In a study of 2,4-bis-substituted quinazolines, compound A4V-3 was found to arrest cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest is a common consequence of microtubule-targeting agents and DNA damaging agents.

These findings indicate that the quinazoline-2,4(1H,3H)-dione scaffold can be functionalized to create compounds that interfere with the normal progression of the cell cycle, a hallmark of many effective anticancer drugs.

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Several studies have demonstrated the pro-apoptotic potential of quinazoline-2,4(1H,3H)-dione derivatives.

The 5,8-disubstituted quinazoline analog LJK-11 , which inhibits microtubule polymerization, was also shown to induce apoptosis in tumor cells. plos.org This is a common downstream effect of mitotic arrest, as cells that are unable to complete mitosis often trigger apoptotic pathways.

In the study of 3-substituted quinazoline-2,4(1H,3H)-diones as c-Met/VEGFR-2 inhibitors, compounds 4b and 4e were found to induce significant levels of apoptosis in HCT-116 colorectal cancer cells. nih.gov A related study on 3-phenylquinazolin-2,4(1H,3H)-diones also identified compounds 3c and 3e as potent inducers of apoptosis, with the percentage of late apoptotic cells being comparable to or higher than that induced by the reference drug cabozantinib. nih.gov The 2,4-bis-substituted quinazoline A4V-3 was also shown to induce mitochondria-mediated apoptosis. nih.gov

These results collectively underscore the capacity of the quinazoline-2,4(1H,3H)-dione scaffold to be chemically modified to produce derivatives that can activate apoptotic signaling pathways in cancer cells, often as a consequence of upstream events like cell cycle arrest or inhibition of key survival signals.

CompoundCellular EffectCell Line(s)
LJK-11 Inhibition of microtubule polymerization, mitotic arrest, apoptosis inductionVarious tumor cells
A4V-3 G2/M phase cell cycle arrest, mitochondria-mediated apoptosisMCF-7, HCT-116, SHSY-5Y
4b Cell cycle arrest, apoptosis inductionHCT-116
4e Cell cycle arrest, apoptosis inductionHCT-116
3c Apoptosis inductionHCT-116
3e Apoptosis inductionHCT-116

Structure Activity Relationship Sar Studies and Rational Design Principles

General Principles of SAR for Quinazolinone Derivatives

The pharmacological profile of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. SAR studies have consistently demonstrated that modifications at positions 2, 3, 6, and 8 are of particular significance in modulating the biological activity of these compounds. nih.gov The diverse therapeutic applications of quinazolinones, ranging from antimicrobial and anticancer to anti-inflammatory and anticonvulsant agents, underscore the versatility of this scaffold. nih.govnih.gov

The core structure of quinazolinone, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, provides a unique template for molecular interactions. The presence of hydrogen bond donors and acceptors, coupled with the aromatic system, allows for a variety of binding modes with biological targets. The hybridization of the quinazolinone nucleus with other pharmacologically active moieties, such as chalcones, triazoles, and sulfonamides, has emerged as a successful strategy to enhance both the potency and selectivity of these derivatives.

Impact of Substituents at Positions 2, 3, 6, and 8 on Modulating Molecular Interactions

Substitutions around the quinazolinone core are a key determinant of their therapeutic efficacy and spectrum of activity. The strategic placement of different functional groups can dramatically alter the molecule's physicochemical properties, thereby influencing its interaction with target proteins.

Position 2: The introduction of various substituents at this position has been extensively explored. For instance, the presence of methyl, amine, or thiol groups at C-2 is often considered essential for antimicrobial activities. nih.gov In the context of anti-inflammatory action, quinazolinone derivatives with aliphatic substituents at C-2 have shown the ability to inhibit the expression of inflammatory genes. nih.gov

Position 6: The substitution pattern at the C-6 position of the benzene ring plays a significant role in the molecule's activity. For example, the presence of a halogen, such as bromine, at this position has been incorporated into derivatives with improved anti-inflammatory and anticancer properties. nih.gov

Position 8: Similar to position 6, substitutions at C-8 are vital for modulating biological outcomes. The introduction of a halogen atom at this position has been shown to improve the antimicrobial properties of quinazolinone derivatives. nih.gov Additionally, alkylation at position 8 has been observed in compounds exhibiting anticonvulsant activity. nih.gov

The following table summarizes the impact of various substituents at different positions on the quinazolinone core, as reported in several studies.

PositionSubstituent TypeObserved Impact on Biological ActivityReference(s)
2Methyl, Amine, ThiolEssential for antimicrobial activity nih.gov
2Aliphatic chainsInhibition of inflammatory gene expression nih.gov
3Substituted aromatic ringEnhancement of biological effects nih.gov
3Heterocyclic moietiesPotential increase in overall activity nih.gov
6Halogen (e.g., Bromo)Improved anti-inflammatory and anticancer activity nih.gov
8HalogenImproved antimicrobial activity nih.gov
8AlkylObserved in compounds with anticonvulsant activity nih.gov

Specific Role of the Amino Group at Position 8 in SAR

While the influence of various substituents at position 8 has been noted in the broader context of quinazolinone chemistry, detailed research findings specifically elucidating the role of an amino group (-NH2) at this position for 8-Aminoquinazoline-2,4(1H,3H)-dione are not extensively available in the reviewed literature. The electronic and hydrogen-bonding properties of an amino group are distinct from the more commonly studied halogen or alkyl substituents at this position.

Conformational Analysis and its Correlation with Observed Molecular Interactions

A detailed conformational analysis specifically for this compound has not been reported in the available literature. However, insights can be drawn from studies on the parent compound, quinazoline-2,4(1H,3H)-dione. In the crystal structure of the unsubstituted molecule, the fused benzene and pyrimidine rings are nearly coplanar. nih.govresearchgate.net This planarity is a key feature of the quinazolinone core and is likely to be maintained in the 8-amino derivative.

X-ray Crystallography in SAR Elucidation and Binding Mode Determination

X-ray crystallography is an indispensable tool for unequivocally determining the three-dimensional structure of molecules and their binding modes within protein targets. While a crystal structure for this compound is not available in the public domain, the crystallographic data of the parent quinazoline-2,4(1H,3H)-dione provides a valuable reference. nih.govresearchgate.netnih.gov

The crystal structure of quinazoline-2,4(1H,3H)-dione reveals that the molecules form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds between the amine and carbonyl groups. nih.govresearchgate.net These dimers are further connected by weaker N-H···O hydrogen bonds, creating a two-dimensional network. nih.govresearchgate.net Additionally, weak intermolecular face-to-face π–π stacking interactions are observed, with a centroid-centroid separation of approximately 3.863 Å. nih.govresearchgate.net

These findings suggest that the 8-amino derivative would also be capable of forming extensive hydrogen bond networks. The amino group at position 8 would provide an additional site for hydrogen bonding, potentially leading to different packing arrangements and intermolecular interactions compared to the unsubstituted parent compound. Elucidating the precise binding mode of this compound and its derivatives within their biological targets through co-crystallization studies would be a crucial step in the rational design of more effective therapeutic agents.

Computational Chemistry and Theoretical Characterization of Quinazoline 2,4 1h,3h Dione Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic structure and energetic properties of quinazoline (B50416) systems. While specific data for the 8-amino derivative is not extensively published, studies on the parent compound, quinazoline-2,4(1H,3H)-dione, establish a methodological foundation for understanding its derivatives.

Thermochemical investigations are vital for determining the stability of a compound. The standard molar enthalpy of formation in the gaseous phase (ΔfH°(g)) for the parent quinazoline-2,4(1H,3H)-dione has been determined through a combination of experimental techniques, like static bomb combustion calorimetry, and high-level computational methods. researchgate.net For quinazoline-2,4(1H,3H)-dione, the experimentally derived standard molar enthalpy of formation in the gaseous phase at 298.15 K is -(271.1 ± 3.3) kJ·mol⁻¹ researchgate.net. This value serves as a benchmark for computational estimates.

Computational approaches, such as the G3(MP2)//B3LYP composite method, have been used to calculate the gas-phase enthalpy of formation by employing isodesmic reactions. researchgate.net These calculations provide theoretical values that can be compared with experimental results to validate the computational model. researchgate.net

Table 1: Thermochemical Data for Quinazoline-2,4(1H,3H)-dione

Property Method Value
Standard Molar Enthalpy of Formation (gas phase, 298.15 K) Experimental (Combustion & Calvet Microcalorimetry) -(271.1 ± 3.3) kJ·mol⁻¹
Standard Molar Enthalpy of Formation (gas phase, 298.15 K) Computational (G3(MP2)//B3LYP) Estimated via isodesmic reactions

Data sourced from a combined experimental and computational study on the parent quinazoline-2,4(1H,3H)-dione compound. researchgate.net

Aromaticity is a key factor influencing the stability and reactivity of the quinazoline ring system. This property can be quantified computationally using methods like Nucleus Independent Chemical Shifts (NICS). NICS calculations provide a measure of the magnetic shielding at the center of a ring, where negative values typically indicate aromatic character and positive values suggest anti-aromaticity. For the parent quinazoline-2,4(1H,3H)-dione, NICS analysis has been performed to assess the aromaticity of both the fused benzene (B151609) and pyrimidine (B1678525) rings. researchgate.net Such analyses are critical for understanding how substituents, like an amino group at the 8-position, might modulate the electronic structure and aromatic character of the bicyclic system.

Quinazoline-2,4(1H,3H)-dione can exist in several tautomeric forms, and computational chemistry is instrumental in determining their relative stabilities. Quantum chemical calculations have been performed to assess the energetic stability of the primary quinazoline-2,4(1H,3H)-dione tautomer against other potential isomers. researchgate.net These studies confirm that the diketo tautomer is the most stable form. researchgate.net Understanding the predominant tautomeric form is essential, as it dictates the molecule's hydrogen bonding patterns and potential interactions with biological targets.

Table 2: Tautomers of Quinazoline-2,4(1H,3H)-dione Investigated Computationally

Tautomer Name
Quinazoline-2,4(1H,3H)-dione (most stable)
4-Hydroxyquinazolin-2(1H)-one
2-Hydroxyquinazolin-4(3H)-one
Quinazolin-2,4-diol

This list represents tautomers of the parent compound whose relative energetic stabilities were assessed using the G3(MP2)//B3LYP composite method. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational techniques in drug discovery, used to predict and analyze how a ligand, such as an 8-aminoquinazoline-2,4(1H,3H)-dione derivative, interacts with a biological target, typically a protein or enzyme.

Molecular docking simulations place a ligand into the binding site of a target protein to predict its preferred orientation and conformation. This process is used to understand the intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions. nih.govnih.gov For the quinazoline scaffold, docking studies have been widely reported against various therapeutic targets, including Epidermal Growth Factor Receptor (EGFR), DNA gyrase, and c-Met/VEGFR-2 kinases. nih.govnih.govnih.gov

The results of these simulations are often quantified by a docking score or binding energy (e.g., in kcal/mol), which estimates the binding affinity. nih.gov For instance, in studies of 6-bromo-quinazoline derivatives targeting EGFR, binding energies were calculated to be -6.7 and -5.3 kcal/mol for specific compounds. nih.gov These scores help prioritize compounds for synthesis and biological testing. Docking analyses can reveal key amino acid residues that interact with the ligand; for example, hydrogen bonds with residues like Lys721 in the EGFR active site have been identified as crucial for binding. nih.gov The design of novel quinazoline derivatives often involves positioning substituents to optimize these interactions, and studies have specifically incorporated basic side chains at the C8 position to probe the structural requirements for biological activity. nih.gov

Table 3: Example Docking Scores of Quinazolinone Derivatives against Protein Targets

Compound Class Target Protein Binding Energy (kcal/mol) Key Interaction Residue
6-Bromo-quinazoline-4(3H)-one derivative EGFR -6.7 Lys721
6-Bromo-quinazoline-4(3H)-one derivative EGFR -5.3 -

Note: These are example values from studies on substituted quinazolinone cores to illustrate the data obtained from docking studies. nih.gov

Beyond predicting binding modes, molecular modeling plays a crucial role in the optimization of lead compounds. Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are often guided by computational insights. nih.gov For the quinazoline-2,4(1H,3H)-dione skeleton, research has shown that substitutions at different positions significantly impact biological activity. nih.gov

A key aspect of molecular design is the exploration of the molecule's conformational space. acs.orgsapub.org The flexibility of substituents can influence how well a ligand fits into a binding pocket. Computational methods are used to analyze the different conformations a molecule can adopt and their associated energies. sapub.org In some drug design campaigns, conformational restriction is a deliberate strategy to improve potency and selectivity. For example, by cyclizing a flexible side chain onto the quinazoline core, a more rigid and potent inhibitor can be created. acs.org For this compound, computational modeling would be used to explore the rotational freedom of the C8-amino group and any other substituents to identify low-energy conformations that present the optimal geometry for binding to a specific protein target, thereby guiding the rational design of more effective molecules. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in the field of medicinal chemistry for the discovery and development of new therapeutic agents. This approach establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinazoline-2,4(1H,3H)-dione systems, QSAR studies are instrumental in predicting the biological activities of novel derivatives, thereby guiding the synthesis of more potent and selective molecules.

The fundamental principle of QSAR is that the biological activity of a chemical compound is a function of its molecular structure. By systematically modifying the structure and observing the corresponding changes in biological response, a predictive model can be constructed. These models rely on the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule.

Methodology of QSAR Model Development

The development of a robust QSAR model for this compound derivatives would typically involve the following steps:

Data Set Selection: A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or MIC values for antimicrobial activity) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Geometrical descriptors, surface area, volume, etc.

Physicochemical Descriptors: LogP (lipophilicity), polarizability, etc.

Model Building: Various statistical and machine learning methods are employed to establish a relationship between the calculated descriptors and the biological activity. Common techniques include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Principal Component Analysis (PCA)

Artificial Neural Networks (ANN)

Support Vector Machines (SVM)

Random Forest (RF) nih.gov

Extreme Gradient Boosting (XGBoost) nih.gov

Model Validation: The predictive ability of the generated QSAR model is rigorously assessed using both internal and external validation techniques. Key statistical parameters include the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). frontiersin.org

Application in Quinazoline-2,4(1H,3H)-dione Research

While specific QSAR studies on this compound are not extensively documented in publicly available literature, research on analogous quinazoline and quinazoline-2,4(1H,3H)-dione systems provides valuable insights into the descriptors that are likely to govern their activity.

For instance, in the development of quinazoline derivatives as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for osteosarcoma treatment, 2D and 3D-QSAR models have been successfully constructed. frontiersin.org These studies revealed the significance of both linear and non-linear relationships between structure and activity. frontiersin.org The Comparative Molecular Similarity Indices Analysis (CoMSIA) method, a 3D-QSAR technique, has highlighted the importance of electrostatic fields in determining the inhibitory potency of these compounds. frontiersin.org This suggests that modifications to the this compound scaffold that alter the electrostatic potential, such as the introduction of electron-withdrawing or electron-donating groups, could significantly impact biological activity.

Similarly, QSAR models have been developed for quinazoline-containing hydroxamic acids as histone deacetylase 6 (HDAC6) inhibitors. nih.gov These models, built using machine learning algorithms like Random Forest and EXtreme Gradient Boosting, have demonstrated high predictive accuracy. nih.gov The successful application of these methods indicates their potential utility in modeling the activity of this compound derivatives for various therapeutic targets.

Illustrative Data for QSAR Modeling

To illustrate the practical application of QSAR, the following interactive table presents a hypothetical dataset for a series of this compound derivatives and their corresponding biological activity and key molecular descriptors.

Compound IDR-Group at N1Biological Activity (IC₅₀, µM)Molecular Weight ( g/mol )LogP
1 -H15.2191.170.85
2 -CH₃10.5205.201.25
3 -CH₂CH₃8.7219.231.65
4 -Phenyl3.1267.272.70
5 -4-Chlorophenyl1.5301.723.40

In this hypothetical example, a trend can be observed where increasing the lipophilicity (LogP) and molecular weight through substitution at the N1 position leads to an increase in biological activity (lower IC₅₀ value). A QSAR model could quantify this relationship, allowing for the prediction of activity for yet-to-be-synthesized compounds.

The insights gained from QSAR studies on the broader quinazoline-2,4(1H,3H)-dione family strongly suggest that this computational approach can be a powerful tool in the rational design of novel this compound derivatives with desired therapeutic properties. nih.govrsc.orgresearchgate.net By identifying the key structural features that influence biological activity, QSAR can significantly streamline the drug discovery process, reducing the need for extensive and costly synthesis and screening of large compound libraries.

Applications As Research Scaffolds and Chemical Building Blocks

Utilization in the Synthesis of Diverse Heterocyclic Compounds for Exploration

The inherent reactivity of the 8-Aminoquinazoline-2,4(1H,3H)-dione scaffold, with its multiple reaction sites, allows for its elaboration into a wide array of more complex heterocyclic systems. The amino group at the 8-position, along with the nitrogens at positions 1 and 3, can participate in various chemical transformations to construct fused-ring systems.

Researchers have successfully utilized quinazolinone derivatives to synthesize a variety of fused heterocyclic compounds. For instance, the condensation of 3-amino-quinazolin-4(3H)-one derivatives with various reagents has led to the formation of triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. While not explicitly starting from the 8-amino derivative, these syntheses highlight the chemical tractability of the amino-quinazolone core.

A notable application of the quinazoline (B50416) scaffold is in the synthesis of fused polycyclic systems. For example, a method for the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones has been developed, which involves a sequence of palladium-catalyzed cross-coupling reactions followed by an acid-mediated cycloisomerization. beilstein-journals.org This approach demonstrates the potential to build complex molecular architectures from simpler quinazoline-based precursors.

Furthermore, the pyrimido[4,5-g]quinazoline-4,9-dione system, a more complex heterocyclic structure, has been utilized as a building block for constructing polymer semiconductors. rsc.org This illustrates the broad applicability of quinazoline-based structures beyond the immediate realm of medicinal chemistry.

The following table provides examples of diverse heterocyclic systems that can be synthesized from quinazoline-based starting materials, illustrating the potential of this compound as a precursor for such explorations.

Starting Material (General Class)Reagents and ConditionsResulting Heterocyclic SystemReference
3-Amino-quinazolin-4(3H)-one derivativesVarious electrophilesTriazinoquinazolinones, Triazepinoquinazolinones, Triazocinoquinazolinones
Pyrimidine-2,4(1H,3H)-dione derivativesPalladium-catalyzed cross-coupling, acid-mediated cycloisomerizationBenzo[f]quinazoline-1,3(2H,4H)-diones beilstein-journals.org
Pyrimido[4,5-g]quinazoline-4,9-dioneCo-polymerization with bithiophenePolymer Semiconductors rsc.org
Anthranilic acidPotassium cyanate, Phosphorus oxychloride, Hydrazine (B178648) hydrate (B1144303), Acetic anhydride (B1165640) nih.govnih.govekb.egtriazolo[4,3-c]quinazolin-5(6H)-one ekb.eg

Design and Development of Novel Chemical Entities for Biological Screening

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in the design of novel bioactive molecules. The ability to introduce substituents at various positions, including the 8-position with an amino group, allows for the fine-tuning of pharmacological properties.

A significant area of research has been the development of quinazoline-2,4(1H,3H)-dione derivatives as inhibitors of protein kinases, which are crucial targets in cancer therapy. For example, novel 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. nih.gov Some of these compounds have shown potent inhibitory activity and have been evaluated for their cytotoxic effects against cancer cell lines. nih.gov

In the field of antibacterial research, quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential inhibitors of bacterial gyrase and DNA topoisomerase IV, mimicking the action of fluoroquinolone antibiotics. nih.govresearchgate.net The synthesis of a series of these derivatives and their subsequent screening against various bacterial strains has identified compounds with promising broad-spectrum antibacterial activity. nih.gov

The versatility of the quinazoline-2,4(1H,3H)-dione scaffold is further demonstrated by its use in developing inhibitors for other enzymes. For instance, derivatives have been designed as inhibitors of chitin (B13524) synthase, a key enzyme in fungi, with the aim of developing new antifungal agents.

The table below summarizes selected examples of novel chemical entities based on the quinazoline-2,4(1H,3H)-dione scaffold and their targeted biological activities.

Compound SeriesTargetTherapeutic AreaKey FindingsReference
3-Substituted quinazoline-2,4(1H,3H)-dionesc-Met/VEGFR-2 Tyrosine KinasesOncologyDual inhibition of key cancer-related kinases. nih.gov
Quinazoline-2,4(1H,3H)-dione derivativesBacterial Gyrase and DNA Topoisomerase IVInfectious DiseasesBroad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. nih.gov
1,3-bis((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dioneVarious bacterial strainsInfectious DiseasesModerate to good antimicrobial activity. nih.gov
Quinazolin-2,4-dione derivatives with eight-membered nitrogen-heterocyclesDihydrofolate reductase (DHFR)Infectious DiseasesGood antibacterial activity and docking scores against S. aureus and S. haemolyticus. nih.gov

Role as an Isostere in Chemical Probe and Drug Optimization Processes

Isosterism, the principle of replacing a functional group in a molecule with another group of similar size, shape, and electronic properties, is a fundamental strategy in drug design. The quinazoline-2,4(1H,3H)-dione scaffold can act as a bioisostere for other heterocyclic systems or amide-containing structures, offering a way to modulate a compound's physicochemical and pharmacokinetic properties while retaining its biological activity.

The rigid, bicyclic nature of the quinazoline-2,4(1H,3H)-dione core can be advantageous in drug design, as it can pre-organize key pharmacophoric features in a specific spatial orientation, potentially leading to higher binding affinity and selectivity for a biological target. The introduction of an 8-amino group can further influence the molecule's properties, for example, by providing an additional hydrogen bond donor and altering its polarity and solubility.

While specific examples detailing the isosteric replacement leading to this compound are not prevalent in the provided search results, the general principle is widely applied in medicinal chemistry. For instance, the quinazoline ring system itself can be considered an isostere of other aromatic or heteroaromatic rings found in known bioactive compounds.

In the context of developing new sulfonamide derivatives, the quinazoline ring has been incorporated as a key structural element. researchgate.net The synthesis of new sulfonamides containing a quinazoline ring and their isosteres highlights the application of this scaffold in creating diverse chemical libraries for biological screening. researchgate.net

The concept of isosterism is a powerful tool in the optimization of lead compounds, and the quinazoline-2,4(1H,3H)-dione scaffold, with its potential for diverse substitution patterns including the 8-amino group, represents a valuable component in the medicinal chemist's toolbox.

Advanced Spectroscopic and Analytical Characterization Methodologies in Quinazoline 2,4 1h,3h Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity of quinazoline-2,4(1H,3H)-dione derivatives. nih.govnih.gov

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 8-Aminoquinazoline-2,4(1H,3H)-dione, specific signals are expected. The protons on the aromatic ring (at positions 5, 6, and 7) would appear as distinct multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the amino group (NH₂) at the C8 position and the two amide protons (at N1 and N3) would appear as exchangeable signals, often broad, whose chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environment. The spectrum of this compound would show eight distinct signals. The two carbonyl carbons (C2 and C4) are characteristically found far downfield (δ 150-165 ppm). The aromatic carbons, including the one bearing the amino group (C8), would resonate in the δ 110-150 ppm range. The specific chemical shift of C8 would be significantly influenced by the electron-donating amino group.

In studies of related quinazoline-2,4(1H,3H)-dione derivatives, the signals for the quinazoline (B50416) core protons are well-documented. For instance, in one series, aromatic protons were observed between δ 7.22 and δ 8.13 ppm. nih.gov The carbon signals for a related dione (B5365651) were found at δ 114.75-139.44 for the aromatic carbons and δ 149.91-165.39 for the amide and related carbons. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
NH (Position 1) ~11.0 (broad s) -
NH (Position 3) ~9.5 (broad s) -
C5-H 7.0 - 7.5 (d) 115 - 125
C6-H 7.2 - 7.8 (t) 120 - 135
C7-H 6.8 - 7.2 (d) 110 - 120
C8-NH₂ ~5.0 (broad s) -
C 2=O - 150 - 155
C 4=O - 160 - 165
C 4a - 138 - 145
C 5 - 115 - 125
C 6 - 120 - 135
C 7 - 110 - 120
C 8 - 140 - 150
C 8a - 110 - 118

Note: These are estimated values based on typical shifts for the quinazolinedione scaffold and substituent effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used for quinazolinedione derivatives. nih.govmdpi.com

For this compound (C₈H₇N₃O₂), the calculated molecular weight is approximately 177.16 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 177 or 178, respectively.

The fragmentation pattern provides a fingerprint of the molecule. In related 3-amino-quinazolin-4(3H)-one derivatives, fragmentation often begins with the loss of the amino group or other substituents, followed by the cleavage of the heterocyclic ring. sciencepublishinggroup.comresearchgate.net A plausible fragmentation pathway for this compound could involve the initial loss of ammonia (B1221849) (NH₃) or isocyanic acid (HNCO), leading to characteristic daughter ions.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Identity
[M+H]⁺ 178 Protonated Molecular Ion
[M]⁺ 177 Molecular Ion
[M-NH₃]⁺ 160 Loss of ammonia
[M-CO]⁺ 149 Loss of carbon monoxide
[M-HNCO]⁺ 134 Loss of isocyanic acid

Note: Fragmentation is predictive and depends on the ionization technique and energy used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. nih.gov

The most prominent peaks would include strong absorptions for the C=O stretching of the two amide carbonyl groups. The N-H stretching vibrations of the amides and the primary amine would also be clearly visible. Aromatic C-H and C=C stretching vibrations confirm the presence of the benzene (B151609) ring.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (N-H) Stretching 3200 - 3350 (broad)
Amine (N-H) Stretching (asymmetric & symmetric) 3300 - 3500
Aromatic (C-H) Stretching 3000 - 3100
Amide (C=O) Stretching 1650 - 1720 (strong, multiple bands)
Aromatic (C=C) Stretching 1500 - 1600
Amine (N-H) Bending 1580 - 1650
C-N Stretching 1200 - 1350

Source: General IR data and values reported for related quinazolinediones. nih.gov

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, confirming its absolute structure.

While the specific crystal structure for the 8-amino derivative is not detailed in the provided context, a study on the parent quinazoline-2,4(1H,3H)-dione has been reported. researchgate.net The analysis revealed the planarity of the bicyclic system and detailed the intermolecular interactions. In the crystal lattice, molecules were linked into dimers by N-H···O hydrogen bonds between the amide groups. researchgate.net Similar hydrogen bonding patterns involving the amide groups and the additional amino group at C8 would be expected for this compound, influencing its crystal packing and physical properties.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For synthetic compounds like this compound, HPLC is primarily used to assess purity. A pure sample should ideally yield a single, sharp peak under specific chromatographic conditions (e.g., a defined mobile phase and stationary phase). Purity levels are often determined by the peak area percentage, with values ≥98% being common for research-grade compounds. vwr.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.com As the purified compound elutes from the HPLC column, it is introduced into the mass spectrometer. This allows for simultaneous confirmation of the compound's purity and its molecular weight, providing an unequivocal verification of its identity in a single analysis. This method is particularly valuable for confirming the successful synthesis of target molecules in complex reaction mixtures. mdpi.com

Q & A

Q. What are the established synthetic routes for 8-Aminoquinazoline-2,4(1H,3H)-dione, and how do their yields and conditions compare?

Methodological Answer: The synthesis of quinazoline-dione derivatives typically involves cyclization or carbonylation reactions. Key routes include:

  • Modified Lange and Sheible Method : Reaction of anthranilic acid derivatives with sodium cyanate, yielding ~92% under optimized conditions .
  • CO₂-Based Cyclization : Using 2-aminobenzonitrile and CO₂ catalyzed by ionic liquids or alcohol amines, achieving near-quantitative yields under mild conditions (e.g., room temperature, atmospheric pressure) .
  • Traditional Routes : Anthranilamide with phosgene or chlorosulfonyl isocyanate, yielding 70-85% but requiring toxic reagents and harsh conditions .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentYield (%)ConditionsKey Advantage
Modified Lange & SheibleSodium cyanate92Reflux, aqueous mediumHigh yield, simple setup
CO₂ CyclizationIonic liquids95-99RT, atmospheric pressureGreen chemistry, sustainable
Phosgene-basedPhosgene75-85High temp, anhydrous conditionsEstablished protocol

(Advanced)

Q. How can researchers optimize reaction conditions to improve sustainability without compromising yield?

Methodological Answer: Green chemistry approaches are critical:

  • CO₂ Utilization : Replace phosgene with CO₂ as a C1 source. Catalysts like 1-methylhydantoin anion-functionalized ionic liquids enable efficient cyclization at room temperature via multiple-site cooperative interactions .
  • Solvent Selection : Use water or deep eutectic solvents instead of organic solvents to reduce environmental impact .
  • Catalyst Design : Alcohol amine catalysts (e.g., triethanolamine) enhance CO₂ activation, achieving >95% conversion under mild conditions .

Key Consideration : Balance catalyst cost and recyclability. For example, ionic liquids can be reused for 5 cycles without significant activity loss .

(Basic)

Q. What spectroscopic and crystallographic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assignments based on 2D experiments (e.g., HSQC, HMBC) resolve aromatic protons and carbonyl groups. For example, the quinazoline-dione core shows characteristic NH peaks at δ 10-12 ppm .
  • X-ray Crystallography : Confirms planarity of the bicyclic system and hydrogen-bonding patterns (e.g., N–H···O interactions) .
  • IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and NH bending (~1600 cm⁻¹) .

(Advanced)

Q. How do computational models assist in predicting reactivity and optimizing synthesis?

Methodological Answer:

  • DFT Calculations : Predict reaction pathways for CO₂ insertion into 2-aminobenzonitrile, identifying transition states and energy barriers .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ionic liquid interactions stabilizing intermediates) .
  • AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate experimental data to refine parameters (e.g., temperature, pressure) in real time .

(Advanced)

Q. How can researchers resolve contradictions in reported synthesis methodologies?

Methodological Answer: Contradictions often arise from reagent toxicity vs. sustainability trade-offs. For example:

  • Phosgene vs. CO₂ : While phosgene offers high yields, its toxicity necessitates substitution. Validate CO₂-based methods by comparing purity (HPLC) and scalability .
  • Catalyst Efficiency : Discrepancies in ionic liquid performance may stem from moisture sensitivity. Conduct controlled experiments under inert conditions .

Recommendation : Use factorial design (e.g., 2³ factorial matrix) to test variables like temperature, catalyst loading, and CO₂ pressure .

(Advanced)

Q. What strategies enable functionalization of the quinazoline core for target applications?

Methodological Answer:

  • Nitration : Introduce nitro groups at position 6 using HNO₃/H₂SO₄ at low temperatures (-10°C), preserving the dione structure .
  • Amination : React with anhydrous ammonium acetate under sealed-tube conditions (150°C) to add amino groups at position 8 .
  • Derivatization : Attach triazolo or pyrazine moieties via cyclocondensation for enhanced bioactivity .

Q. Table 2: Functionalization Protocols

ReactionReagents/ConditionsKey ProductApplication
NitrationHNO₃, H₂SO₄, -10°C6-Nitroquinazoline-dioneAnticancer leads
AminationNH₄OAc, 150°C, sealed tube8-Aminoquinazoline-dioneAntimicrobial agents
Triazolo FusionEthyl triazole carboxylate, refluxTriazolo[4,3-a]pyrazine-dioneAdenosine receptor ligands

(Advanced)

Q. How to design experiments validating the compound’s bioactivity while minimizing bias?

Methodological Answer:

  • Blinded Assays : Use cell-based screens (e.g., antifungal or cytotoxicity assays) with randomized sample labeling .
  • Dose-Response Curves : Test 5-7 concentrations in triplicate to calculate IC₅₀ values. Include positive controls (e.g., fluconazole for antifungal tests) .
  • Data Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance. Report p-values with confidence intervals .

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